molecular formula C13H8Cl2N4O B10967101 N-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10967101
M. Wt: 307.13 g/mol
InChI Key: KHNBNRQLEOGGGM-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core fused with a carboxamide group and substituted with a 2,4-dichlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloroaniline with pyrazolo[1,5-a]pyrimidine-2-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.

    Medicine: Investigated for its anticancer properties, as it has shown cytotoxic activity against various cancer cell lines.

    Industry: Utilized in the development of fluorescent probes and materials for optical applications.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in the induction of apoptosis in cancer cells. The compound’s ability to interact with various enzymes and proteins makes it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific substitution with a 2,4-dichlorophenyl group, which imparts unique chemical reactivity and biological activity. This makes it particularly valuable in the development of kinase inhibitors and other therapeutic agents .

Properties

Molecular Formula

C13H8Cl2N4O

Molecular Weight

307.13 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H8Cl2N4O/c14-8-2-3-10(9(15)6-8)17-13(20)11-7-12-16-4-1-5-19(12)18-11/h1-7H,(H,17,20)

InChI Key

KHNBNRQLEOGGGM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)N=C1

Origin of Product

United States

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